1,2,8-Nonatriene

Description

1,2,8-Nonatriene is a hypothetical or minimally studied compound in the context of the provided evidence. This contrasts sharply with well-researched isomers such as (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) and (3E)-4,8-dimethyl-1,3,7-nonatriene, which are extensively documented as herbivore-induced plant volatiles (HIPVs) in plant-insect interactions . Given the lack of direct information on this compound, this article will focus on structurally and functionally related nonatriene derivatives, emphasizing DMNT and its analogs.

Propriétés

Numéro CAS |

10481-12-6 |

|---|---|

Formule moléculaire |

C9H14 |

Poids moléculaire |

122.21 g/mol |

InChI |

InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h3,6H,1-2,5,7-9H2 |

Clé InChI |

HMNHOBVJJHVPCV-UHFFFAOYSA-N |

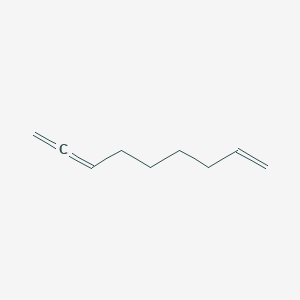

SMILES canonique |

C=CCCCCC=C=C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,8-Nonatriene can be synthesized through several methods. One common approach involves the selective hydroboration of a 1,3,7-triene. For example, the synthesis of (E)-4,8-dimethyl-1,3,7-nonatriene involves the use of methyltriphenylphosphonium iodide and phenyllithium in tetrahydrofuran as solvents . The reaction is carried out under an argon atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of continuous flow reactors and advanced purification methods such as distillation and chromatography are common to ensure high yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

1,2,8-Nonatriene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone.

Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bonds to form saturated hydrocarbons.

Substitution: Halogenation reactions using reagents like bromine can introduce halogen atoms into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Bromine in carbon tetrachloride.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated nonatrienes.

Applications De Recherche Scientifique

1,2,8-Nonatriene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

Industry: Used in the synthesis of fragrances and as an intermediate in the production of other chemicals.

Mécanisme D'action

The mechanism of action of 1,2,8-Nonatriene involves its interaction with various molecular targets. In biological systems, it acts as a signaling molecule, influencing the behavior of insects and other organisms. The pathways involved include the activation of olfactory receptors and subsequent signal transduction processes .

Comparaison Avec Des Composés Similaires

The following analysis compares DMNT and other HIPVs with overlapping roles in plant defense and ecological signaling. Data are synthesized from peer-reviewed studies in the evidence provided.

Structural and Functional Comparison

Key Observations :

- DMNT is a homoterpene derived from the cleavage of larger terpenoids (e.g., farnesene) and is a critical HIPV in Cucurbitaceae (e.g., Cucumis sativus) and Poaceae (e.g., maize) . Its emission levels correlate with herbivore pressure, reaching ~0.8 µg per 20 leaves over 8 hours .

- (E)-β-Ocimene and DMNT often co-occur in HIPV blends, synergistically enhancing predator attraction (e.g., predatory mites in cotton) .

- Methyl salicylate differs functionally as a phytohormone derivative, priming systemic defenses rather than direct predator recruitment .

Ecological and Behavioral Roles

- DMNT: Acts as a "call-for-help" signal in maize, attracting egg parasitoids (Trichogramma spp.) to stemborer-infested plants . Exhibits multifunctionality: Attracts predators (e.g., Phytoseiulus persimilis) while repelling secondary herbivores in cucurbits . Odor profile: Distinct "spicy" scent, unlike the woody/pine notes of α-pinene or β-pinene .

- Contrast with (E)-β-Ocimene :

Synergistic Interactions

HIPV blends are more effective than single compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.